Home > Products > Screening Compounds P14536 > MOG (89-113), human
MOG (89-113), human -

MOG (89-113), human

Catalog Number: EVT-14038260
CAS Number:
Molecular Formula: C130H182N34O43S2
Molecular Weight: 2973.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The peptide is synthesized based on the sequence of the human myelin oligodendrocyte glycoprotein, a protein predominantly expressed by oligodendrocytes in the central nervous system. The sequence of MOG (89-113) has been identified as a target for T cell responses in various experimental models of autoimmune demyelination .

Classification

MOG (89-113) is classified as a synthetic peptide and falls under the category of immunogenic peptides. It is utilized primarily in immunology and neurobiology research, particularly concerning autoimmune disorders affecting the nervous system.

Synthesis Analysis

Methods

MOG (89-113) can be synthesized using solid-phase peptide synthesis techniques. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for the selective deprotection of amino acids at each step.

Technical Details

  1. Resin Selection: A suitable resin, such as Wang resin or Rink amide resin, is chosen based on the desired peptide structure.
  2. Coupling Reactions: Each amino acid is activated using coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide) to facilitate bond formation.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid, yielding the free peptide.
  4. Purification: The crude product undergoes high-performance liquid chromatography to isolate and purify MOG (89-113).
Molecular Structure Analysis

Structure

MOG (89-113) has a molecular formula of C130H182N34O29C_{130}H_{182}N_{34}O_{29} and a molecular weight of approximately 2973.17 g/mol . The structure consists of a linear sequence of amino acids that folds into specific conformations crucial for its biological activity.

Data

The peptide's structure can be analyzed using techniques such as circular dichroism spectroscopy or nuclear magnetic resonance spectroscopy to determine its secondary structure and stability in solution.

Chemical Reactions Analysis

Reactions

MOG (89-113) participates in various biochemical reactions, particularly involving T cell receptor interactions. Upon presentation by major histocompatibility complex class II molecules on antigen-presenting cells, it can trigger T cell activation and proliferation.

Technical Details

  1. Antigen Presentation: MOG (89-113) binds to HLA-DR2 molecules, facilitating its recognition by CD4+ T cells.
  2. Cytokine Release: Activated T cells release pro-inflammatory cytokines, contributing to inflammatory responses in autoimmune conditions.
Mechanism of Action

Process

The mechanism of action for MOG (89-113) involves its recognition by specific T cell receptors following its presentation by antigen-presenting cells. This interaction leads to T cell activation and subsequent immune responses against myelin components.

Data

Studies have shown that MOG (89-113)-specific T cells can induce experimental autoimmune encephalomyelitis in animal models, mimicking multiple sclerosis pathology . This highlights its role as an important model antigen for studying demyelinating diseases.

Physical and Chemical Properties Analysis

Physical Properties

MOG (89-113) is typically characterized by:

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

Relevant data regarding melting point or boiling point are not typically provided for peptides but can be inferred from similar compounds .

Applications

MOG (89-113) has several scientific uses:

  1. Immunological Research: It serves as a model antigen for studying T cell responses in autoimmune diseases.
  2. Vaccine Development: Potential use in therapeutic vaccines aimed at modulating immune responses in multiple sclerosis patients.
  3. Diagnostic Tools: Could aid in developing assays for detecting specific immune responses against myelin components in clinical settings .
Introduction to MOG (89-113) in Neuroimmunology

Role of Myelin Oligodendrocyte Glycoprotein (MOG) in Central Nervous System Homeostasis

Myelin Oligodendrocyte Glycoprotein (MOG) is a quantitatively minor (<0.05%) yet functionally critical component of central nervous system (CNS) myelin, expressed exclusively on the outermost lamellae of myelin sheaths and oligodendrocyte surfaces [5]. Its extracellular immunoglobulin (Ig) domain enables transmembrane signaling and adhesion functions, contributing to:

  • Myelin Integrity: Stabilization of the myelin sheath’s ultrastructure through interactions with extracellular matrix components [5].
  • Microtubule Organization: Regulation of oligodendrocyte cytoskeletal dynamics, essential for myelination and repair [5].
  • Immunological Privilege: Shielding of encephalitogenic epitopes; its surface position renders it vulnerable to antibody-mediated attacks [5].

Table 1: Key Structural and Functional Properties of MOG

PropertyDetailFunctional Implication
Molecular Weight~28 kDa transmembrane glycoproteinTarget for autoantibodies
Structural DomainImmunoglobulin (Ig) V-like domainMediates adhesion/signaling
Cellular LocalizationOutermost myelin lamellae & oligodendrocytesAccessible to immune surveillance
Abundance in Myelin<0.05%Disproportionate pathogenic relevance

Immunological Significance of MOG (89-113) as an HLA-DR2 Restricted Epitope

The MOG (89-113) peptide spans residues 89–113 of the human MOG protein and is a dominant epitope presented by the HLA-DR2 (DRB1*15:01) haplotype, a major genetic risk factor for demyelinating disorders [4] [6]. Key immunological features include:

  • HLA-DR2 Binding: The HLA-DR2 (DRA0101, DRB11501) molecule harbors a hydrophobic P4 pocket created by alanine at DRβ71, accommodating phenylalanine at position 92 (Phe92) of MOG (89-113) as a primary anchor residue [4].
  • T Cell Recognition: Solvent-exposed residues (e.g., Val89, Pro93) form the T-cell receptor (TCR) engagement interface, enabling autoreactive CD4+ T cell activation [4].
  • Pathogenic Link: TCR recognition of HLA-DR2/MOG (89-113) complexes triggers pro-inflammatory cytokine release (IFN-γ, IL-17), microglial activation, and epitope spreading [6].

Table 2: Molecular Determinants of MOG (89-113)-HLA-DR2 Interaction

ComponentCritical FeatureRole in Immunogenicity
HLA-DR2 P4 PocketHydrophobic cavity (Ala71 polymorphism)Binds Phe92 anchor residue
MOG (89-113) AnchorsVal89 (P1), Phe92 (P4)Stabilizes MHC-peptide complex
TCR Contact ResiduesPro93, Arg100, Lys110Drives autoreactive T cell activation
Risk HLA AllelesDRB115:01, DRB501:013x increased MS susceptibility

Historical Context: From MOG Discovery to Epitope-Specific Research

The identification of MOG (89-113) as a pathogenic epitope evolved through key milestones:

  • 1980s: MOG first isolated via monoclonal antibody 8-18C5; initial characterization as a target for demyelinating antibodies [5].
  • 1990s: HLA-DR2 (DRB1*15:01) established as primary MS risk allele; MOG (89-102) identified as immunodominant epitope in DR2+ patients [4].
  • 2000s: Crystal structure of HLA-DR2 bound to MOG (85-99) resolved, confirming Phe92 anchoring and TCR-facing residues [4].
  • 2010s–Present: MOG antibody disease (MOGAD) classified as distinct entity; epitope spreading studies implicate MOG (89-113) in chronic inflammation [5] [8].

Properties

Product Name

MOG (89-113), human

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C130H182N34O43S2

Molecular Weight

2973.2 g/mol

InChI

InChI=1S/C130H182N34O43S2/c1-65(2)49-92(128(206)207)160-114(192)82(39-44-102(178)179)151-115(193)83(45-48-209-6)146-107(185)67(4)143-106(184)66(3)144-110(188)80(37-42-100(174)175)149-113(191)81(38-43-101(176)177)150-112(190)79(35-40-96(132)169)152-117(195)88(54-73-31-33-75(168)34-32-73)155-124(202)93(61-165)162-120(198)89(55-74-58-137-64-142-74)157-122(200)91(57-104(182)183)158-111(189)77(30-20-47-139-130(135)136)147-116(194)86(52-71-25-15-9-16-26-71)154-118(196)87(53-72-27-17-10-18-28-72)156-126(204)95(63-208)163-127(205)105(68(5)167)164-123(201)84(50-69-21-11-7-12-22-69)145-98(171)60-140-97(170)59-141-109(187)78(36-41-99(172)173)148-121(199)90(56-103(180)181)159-125(203)94(62-166)161-119(197)85(51-70-23-13-8-14-24-70)153-108(186)76(131)29-19-46-138-129(133)134/h7-18,21-28,31-34,58,64-68,76-95,105,165-168,208H,19-20,29-30,35-57,59-63,131H2,1-6H3,(H2,132,169)(H,137,142)(H,140,170)(H,141,187)(H,143,184)(H,144,188)(H,145,171)(H,146,185)(H,147,194)(H,148,199)(H,149,191)(H,150,190)(H,151,193)(H,152,195)(H,153,186)(H,154,196)(H,155,202)(H,156,204)(H,157,200)(H,158,189)(H,159,203)(H,160,192)(H,161,197)(H,162,198)(H,163,205)(H,164,201)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,206,207)(H4,133,134,138)(H4,135,136,139)/t66-,67-,68+,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,105-/m0/s1

InChI Key

OZZREEJGIZDAQJ-JPGBTOIWSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCNC(=N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.